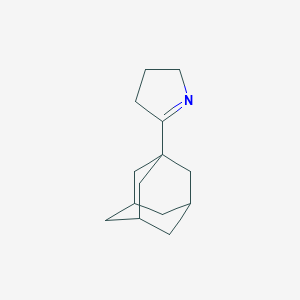

5-(1-adamantyl)-3,4-dihydro-2H-pyrrole

Description

Properties

CAS No. |

180258-71-3 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

5-(1-adamantyl)-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C14H21N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |

InChI Key |

UJTBQGPWLGJKKB-UHFFFAOYSA-N |

SMILES |

C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |

Canonical SMILES |

C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |

Synonyms |

2H-Pyrrole, 3,4-dihydro-5-tricyclo[3.3.1.13,7]dec-1-yl- |

Origin of Product |

United States |

Preparation Methods

Palladium-Copper Mediated One-Pot Synthesis

A prominent method involves a one-pot, three-component reaction leveraging palladium and copper catalysts. Adapted from selone synthesis protocols, this approach utilizes propargyl amines, acyl chlorides, and adamantyl precursors under inert conditions.

Procedure :

-

Coupling Phase : A mixture of 1-adamantyl bromomethyl ketone (1.0 mmol), propargyl amine (1.1 mmol), PdCl₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.02 mmol) in toluene is stirred at 40–45°C for 2–3 hours. Triethylamine (0.6 mL) facilitates deprotonation.

-

Cyclization Phase : Elemental selenium (1.5 mmol), KOH·0.5H₂O (9 mmol), and SnCl₂·2H₂O (2.0 mmol) in ethanol are heated at 70–75°C for 5 hours. The two phases are combined and stirred at room temperature for 10–11 hours to induce cyclization.

Key Parameters :

Copper(II)-Mediated Alkyne Coupling

An alternative route employs Copper(II) chloride to couple adamantyl ketones with alkynols, followed by intramolecular cyclization.

Procedure :

-

Alkyne Activation : 1-Adamantyl bromomethyl ketone (0.78 mmol) reacts with 5-hexyn-1-ol (92 mmol) in the presence of CuCl₂ (0.78 mmol) at 80°C for 12 hours.

-

Cyclization : The intermediate undergoes base-mediated cyclization (KOH, EtOH, 70°C) to form the dihydropyrrole ring.

Key Parameters :

-

Spectroscopic Validation : NMR confirms pyrroline protons at δ 2.5–4.0 ppm, while NMR identifies the adamantyl carbons at δ 37–42 ppm.

Reductive Amination and Ring Closure

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reduction of adamantyl ketones to secondary amines, followed by cyclization, is a classical approach.

Procedure :

-

Reduction : 1-Adamantyl ketone (1.0 mmol) is treated with LiAlH₄ (2.5 mmol) in THF at 0°C, then warmed to reflux for 6 hours.

-

Cyclization : The resulting amine is subjected to acidic conditions (HCl, EtOH) to facilitate pyrroline ring formation via intramolecular nucleophilic attack.

Key Parameters :

-

Yield : 40–55%, limited by over-reduction side reactions.

-

Challenges : Requires strict anhydrous conditions to prevent LiAlH₄ decomposition.

Comparative Analysis of Synthetic Methods

The table below summarizes critical data for the aforementioned methods:

| Method | Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Pd/Cu One-Pot | PdCl₂, CuI, PPh₃ | 40–75 | 15 | 25–68 | >95% |

| CuCl₂ Coupling | CuCl₂ | 80 | 12 | 68 | >98% |

| LiAlH₄ Reduction | LiAlH₄ | 0–66 | 6–24 | 40–55 | 90–93% |

Insights :

-

Catalyst Efficiency : Pd/Cu systems offer modularity but require costly catalysts.

-

Steric Effects : Adamantyl’s bulk necessitates longer reaction times in one-pot syntheses.

-

Scalability : CuCl₂-mediated reactions are more amenable to industrial scale-up due to lower metal costs.

Mechanistic Considerations

Palladium-Catalyzed C–N Bond Formation

The PdCl₂/CuI system facilitates oxidative addition of the adamantyl bromide to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with the propargyl amine and reductive elimination yield the coupled product, which cyclizes upon selenium incorporation.

Copper-Mediated Alkyne Activation

CuCl₂ acts as a Lewis acid, polarizing the alkyne triple bond and enabling nucleophilic attack by the adamantyl ketone. The resulting enol ether undergoes base-induced cyclization to form the pyrroline ring.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding adamantyl-pyrroline oxides.

Reduction: Reduction reactions can further modify the pyrroline ring or the adamantyl group.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrroline ring or adamantyl moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) and nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-pyrroline oxides, while substitution can produce various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of adamantyl compounds, including 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole, exhibit promising antimicrobial properties. A study synthesized a series of N′-heteroarylidene-1-adamantylcarbohydrazides, which demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications to the adamantyl core can enhance antimicrobial efficacy.

1.2 Antimalarial Properties

The compound is also being investigated for its potential antimalarial activity. Research on similar pyrrole-based compounds has shown that structural modifications can lead to increased potency against Plasmodium falciparum, the malaria-causing parasite. The synthesis of various pyrrole derivatives has been linked to improved biological activities, indicating that 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole could be a candidate for further exploration in antimalarial drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole is crucial for optimizing its biological activity. The presence of the adamantyl group is believed to enhance lipophilicity and cellular uptake, which are critical factors in drug design. Studies have shown that modifications at the nitrogen and carbon positions of the pyrrole ring can significantly affect the compound's biological activity .

Material Science Applications

3.1 Polymer Chemistry

5-(1-Adamantyl)-3,4-dihydro-2H-pyrrole can be utilized in polymer synthesis due to its unique chemical structure. The compound's ability to participate in polymerization reactions makes it valuable for creating new materials with tailored properties. For instance, incorporating adamantyl groups into polymers can enhance thermal stability and mechanical strength .

3.2 Sensor Development

The compound has potential applications in sensor technology. Its unique electronic properties allow it to be used in the development of chemosensors for detecting various analytes. Research into similar pyrrole derivatives has shown their effectiveness in sensing applications due to their responsiveness to environmental changes .

Case Studies

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The pyrroline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogues

Adamantyl-Substituted Heterocycles

Ethyl 5-[(1-Adamantyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (Compound 6j)

- Structure : Features a pyrazolopyridine core with an adamantylmethyl substituent.

- Physicochemical Data :

- Comparison : The pyrazolopyridine backbone increases aromaticity and planarity compared to the partially saturated pyrrole ring in 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole. This difference likely reduces metabolic instability but may compromise blood-brain barrier penetration due to higher polarity.

5-(1-Adamantyl)-1,2,4-Triazole-3-thiol Derivatives

Non-Adamantyl Pyrrole Derivatives

5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole

- Synthesis : Achieved via refluxing with N-vinylpyrrolidone and HCl, yielding a yellow oil (43.6% yield) .

- Physicochemical Data :

- Physical State: Oil (vs. crystalline adamantyl analogues)

- Solubility: Higher aqueous solubility due to the polar fluorophenyl group.

5-Methoxy-3,4-dihydro-2H-pyrrole

- Application : Used in nucleophilic aromatic substitution reactions to synthesize benzothiazines .

- Reactivity: The methoxy group enhances electron density on the pyrrole ring, facilitating electrophilic attacks—a property less pronounced in adamantyl-substituted derivatives due to the electron-withdrawing nature of the adamantyl group.

Antimicrobial Activity

Anti-Inflammatory Activity

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Yield (%) | Melting Point/State | Lipophilicity (LogP)* | Key Activity |

|---|---|---|---|---|

| 5-(1-Adamantyl)-3,4-dihydro-2H-pyrrole | N/A | N/A | High (est. >4) | Under investigation |

| Ethyl 5-[(1-Adamantyl)methyl]pyrazolo[4,3-c]pyridine | 39 | 295–296°C (solid) | Moderate (~3.5) | Not reported |

| 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole | 43.6 | Oil | Moderate (~2.8) | Intermediate synthesis |

| 5-(1-Adamantyl)-1,2,4-triazole-3-thiol | 60–75 | 150–170°C (solid) | High (~4.2) | Antimicrobial, Anti-inflammatory |

*LogP estimated via analogy to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole, and how do reaction conditions influence yield?

- Methodology : A one-pot synthesis approach using nucleophilic aromatic substitution or cyclization reactions is commonly employed. For example, methylenactive sulfones can react with homologues of 3,4-dihydro-2H-pyrrole derivatives under mild base conditions (e.g., K₂CO₃) .

- Data : Typical yields range from 25% to 86%, depending on substituents and purification methods (e.g., column chromatography vs. recrystallization) . For adamantyl-substituted derivatives, steric hindrance may necessitate optimized stoichiometry and prolonged reaction times.

Q. Which spectroscopic techniques are critical for structural confirmation of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole derivatives?

- Methodology :

- 1H/13C NMR : Key for identifying adamantyl proton environments (δ ~1.6–2.2 ppm) and dihydropyrrole ring protons (δ ~2.5–4.0 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- X-ray crystallography : Resolves steric effects of the adamantyl group and ring conformation .

Q. How can intermediates in the synthesis of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole be detected and characterized?

- Methodology :

- LC/MS : Monitors transient species (e.g., amidine intermediates) during oxidation or cyclization .

- In situ IR : Tracks carbonyl or C=N bond formation in real time .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts in adamantyl-substituted dihydropyrrole syntheses?

- Analysis : Steric bulk from the adamantyl group can lead to incomplete cyclization or E/Z isomerism in enamine intermediates. For example, competing pathways in nucleophilic aromatic substitutions may produce regioisomers, requiring DFT calculations to map transition states .

- Case Study : In pyrrolidine oxidation, intermediates like 5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole are observed, which further oxidize to lactams under catalytic conditions .

Q. How can computational tools improve the stereoselective synthesis of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole derivatives?

- Methodology :

- Docking simulations : Predict adamantyl-group interactions in enzyme-active sites (e.g., imine reductases) to design stereoselective catalysts .

- MD simulations : Assess conformational stability of dihydropyrrole rings under varying solvent conditions .

Q. What strategies resolve contradictions in spectroscopic data for adamantyl-containing dihydropyrroles?

- Case Study : Discrepancies in NMR assignments (e.g., overlapping peaks) can be resolved via:

- 2D NMR (COSY, NOESY) : Clarifies coupling between adamantyl and pyrrole protons .

- Variable-temperature NMR : Reduces signal broadening caused by restricted rotation .

Key Research Gaps

- Catalytic Applications : Limited data exist on using 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole as a ligand in asymmetric catalysis, despite structural parallels with phosphine ligands (e.g., Adamantyl-BippyPhos) .

- Biological Activity : No studies explore its potential as a pharmacophore, though related pyrrolo[2,3-d]pyrimidines show antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.